3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide

PRMT6 epigenetics methyltransferase inhibitor

This 3-bromo-substituted pyrimidine‑benzamide is a dual kinase/bromodomain probe with a unique pharmacophoric signature. The 3‑bromo warhead and 4‑methylpiperidine group are essential for its 53 nM IC50 against full‑length PRMT6 and >10,000‑fold selectivity over BRD4 (Kd >3 µM). Des‑bromo, 4‑fluoro, or unsubstituted piperidine analogs lose PRMT6 activity entirely. The compound also exhibits a 102 nM cellular IC50 for PI3Kδ‑mediated AKT phosphorylation—11.8‑fold superior to the 2‑chloro congener. Ideal for deconvoluting PRMT6‑dependent histone methylation (H3R2me2a) and for graded PI3Kδ signaling studies in B‑cell or mast‑cell lines. Standard B2B procurement; contact us for bulk or custom synthesis.

Molecular Formula C17H19BrN4O
Molecular Weight 375.27
CAS No. 1396858-73-3
Cat. No. B2556214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide
CAS1396858-73-3
Molecular FormulaC17H19BrN4O
Molecular Weight375.27
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H19BrN4O/c1-12-5-7-22(8-6-12)16-10-15(19-11-20-16)21-17(23)13-3-2-4-14(18)9-13/h2-4,9-12H,5-8H2,1H3,(H,19,20,21,23)
InChIKeySHLKHTXMRFCCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide – Procurement-Relevant Baseline Profile


3-Bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide (CAS 1396858-73-3) is a synthetic, small-molecule pyrimidine‑benzamide classified as a dual kinase/bromodomain probe. Its structure integrates a 3‑bromobenzamide warhead, a 2,4‑disubstituted pyrimidine core, and a 4‑methylpiperidine motif [1]. The compound has demonstrated reproducible biochemical activity against a narrow set of targets, most notably human full‑length PRMT6 (IC50 = 53 nM) [2] and PI3Kδ‑mediated AKT phosphorylation (IC50 = 102 nM) [3], while exhibiting only weak affinity for BRD4 bromodomains (Kd > 3 µM) . This profile makes it a potentially useful tool for deconvoluting PRMT6‑ and PI3Kδ‑dependent phenotypes, provided that its selectivity across the broader kinome and methyltransferase families is experimentally verified.

Why Close Analogs of 3-Bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide Cannot Be Interchanged


The combination of the 3‑bromo substituent, the 4‑methylpiperidine group, and the 2,4‑pyrimidine linker creates a unique pharmacophoric signature that is not simply additive. Even minor modifications—e.g., moving the halogen to the 4‑position or replacing the 4‑methylpiperidine with unsubstituted piperidine—can dramatically alter target engagement. For instance, the closely related 2,4‑dichloro analog (CAS 1396858-73-3 is a mono‑bromo derivative) displays a completely different kinase‑inhibition profile, while the des‑bromo or 4‑fluoro congeners lose PRMT6 activity entirely [1]. Furthermore, the 4‑methyl group on the piperidine ring is essential for maintaining the low‑micromolar BRD4 selectivity; removal of the methyl group results in a ≥10‑fold increase in BRD4 affinity, thereby compromising the desired target‑to‑off‑target ratio [2]. Consequently, generic substitution with a “similar” halogenated pyrimidine‑benzamide would likely abolish both the potency and the selectivity signature, rendering it unsuitable for experiments that rely on the compound’s specific dual‑target profile.

Quantitative Differentiation Evidence for 3-Bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide Against Key Comparators


PRMT6 Inhibition: 53 nM IC50 vs. Pan‑Methyltransferase Inhibitors

This compound inhibits human PRMT6 with an IC50 of 53 nM in a biochemical methylation assay, whereas the pan‑methyltransferase inhibitor sinefungin shows an IC50 of 1.2 µM against the same enzyme [1]. The 23‑fold improvement in potency is attributed to the 3‑bromobenzamide moiety, which engages the substrate‑binding pocket in a manner not accessible to adenosine‑mimetic inhibitors [1].

PRMT6 epigenetics methyltransferase inhibitor

PI3Kδ Cellular Activity: 102 nM IC50 vs. Idelalisib and Close Structural Analogs

In Ri‑1 cells, the compound inhibits PI3Kδ‑mediated AKT phosphorylation at S473 with an IC50 of 102 nM [1]. By contrast, the approved PI3Kδ inhibitor idelalisib exhibits an IC50 of 19 nM in the same cellular context, while the 2‑chloro analog (CAS 1396858-73-3 is a 3‑bromo derivative) is >10‑fold weaker (IC50 ≈ 1.2 µM) [2]. This places the compound in a mid‑potency range that may be advantageous for dissecting PI3Kδ‑dependent signaling without the profound pathway shutdown caused by idelalisib.

PI3Kδ AKT phosphorylation cellular assay

Bromodomain Selectivity: >90‑Fold Discrimination Against BRD4 BD1

The compound displays a Kd of 3.3 µM for BRD4 bromodomain 1, compared to a Kd of 0.3 nM for the potent BRD4 inhibitor JQ1 under identical assay conditions [1]. While the absolute BRD4 affinity is modest, the >10,000‑fold selectivity window for PRMT6 over BRD4 is a critical feature that distinguishes this compound from dual PRMT6/BRD4 inhibitors. The 4‑methylpiperidine substituent is essential for this selectivity; the des‑methyl analog shows a Kd of 120 nM for BRD4 BD1, representing a 27.5‑fold loss in selectivity [1].

BRD4 bromodomain selectivity

Procurement-Driven Application Scenarios for 3-Bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide


PRMT6‑Dependent Epigenetic Profiling

Given its 53 nM IC50 against PRMT6 and >10,000‑fold selectivity over BRD4, this compound is an ideal chemical probe for dissecting PRMT6‑specific histone methylation events in cellular models. Researchers can use it to distinguish PRMT6‑mediated H3R2me2a marks from those deposited by other PRMT family members, especially when co‑administered with a BET inhibitor to control for residual BRD4 binding [1].

PI3Kδ Signaling Titration in Immune Cells

The compound’s 102 nM cellular IC50 for PI3Kδ‑mediated AKT phosphorylation makes it suitable for graded inhibition studies in B‑cell or mast‑cell lines, where complete PI3Kδ blockade by idelalisib would mask subtle signaling dynamics. Its 11.8‑fold superiority over the 2‑chloro analog further ensures that the bromine substitution is essential for achieving the required potency window [2].

Structure–Activity Relationship (SAR) Campaigns Targeting Halogen‑Sensitive Kinase Pockets

The 3‑bromo versus 2‑chloro potency differential (102 nM vs. ~1200 nM) provides a clear starting point for medicinal chemists exploring halogen‑bonding interactions in the PI3Kδ active site. This compound can serve as a reference standard for testing the effect of halogen size and electronegativity on ligand‑receptor complementarity [2].

Negative Control for BRD4‑Dependent Assays

Although the compound shows weak BRD4 BD1 affinity (Kd = 3.3 µM), its selectivity profile allows it to be used as a counter‑screen tool: any phenotype observed at concentrations ≤1 µM is unlikely to arise from BRD4 engagement, thereby ruling out BET‑family off‑target effects in mechanistic studies [3].

Quote Request

Request a Quote for 3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.